Pyridazine-4-carbonitrile

Catalog No.
S735068
CAS No.
68776-62-5
M.F
C5H3N3
M. Wt
105.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine-4-carbonitrile

CAS Number

68776-62-5

Product Name

Pyridazine-4-carbonitrile

IUPAC Name

pyridazine-4-carbonitrile

Molecular Formula

C5H3N3

Molecular Weight

105.1 g/mol

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H

InChI Key

QXOXHGUPISQLPW-UHFFFAOYSA-N

SMILES

C1=CN=NC=C1C#N

Canonical SMILES

C1=CN=NC=C1C#N

Pyridazine-4-carbonitrile (CAS 68776-62-5) is a highly versatile, electron-deficient heterocyclic building block characterized by a 1,2-diazine ring and a strongly electron-withdrawing nitrile group at the C-4 position. For industrial buyers and medicinal chemists, its primary procurement value lies in its predictable reactivity profile, functioning as a highly regioselective precursor for advanced pharmaceutical scaffolds. The inductive pull of the 4-carbonitrile group significantly lowers the electron density of the pyridazine core, activating the adjacent positions for nucleophilic aromatic substitution (SNAr) while providing a robust synthetic handle for further functionalization. It is routinely utilized in the scalable synthesis of complex annulated heterocycles, including monoamine oxidase (MAO) inhibitors, NLRP3 inflammasome modulators, and diverse 3-amino-5-arylpyridazine libraries [1].

Substituting Pyridazine-4-carbonitrile with its close structural isomers, such as Pyridazine-3-carbonitrile or Pyrimidine-4-carbonitrile, fundamentally alters the molecule's electronic distribution and reactivity. The position of the nitrile group dictates the regiochemistry of nucleophilic attack; while the 4-carbonitrile isomer directs incoming nucleophiles selectively to the C-3 and C-5 positions, the 3-carbonitrile isomer shifts electrophilicity to the C-4 and C-6 positions, leading to completely different substitution patterns during late-stage functionalization. Furthermore, replacing the 1,2-diazine core with a 1,3-diazine (pyrimidine) alters the spatial arrangement of hydrogen-bond acceptors, which has been shown to abolish enzyme isoform selectivity in downstream therapeutic applications. Consequently, Pyridazine-4-carbonitrile cannot be generically substituted without necessitating a complete redesign of the synthetic route and risking the loss of target biological activity [1].

Regioselective Directing Effect for Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of complex pharmaceutical intermediates, the position of the electron-withdrawing nitrile group dictates the regiochemistry of nucleophilic attack. Pyridazine-4-carbonitrile strongly directs incoming nucleophiles (such as complex primary or secondary amines) to the adjacent C-3 or C-5 positions due to localized electron deficiency. For example, in the synthesis of NLRP3 inflammasome inhibitors, the 4-carbonitrile scaffold allows for highly regioselective SNAr amination at the 3-position to yield critical 3-amino-pyridazine-4-carbonitrile intermediates. In contrast, substituting with pyridazine-3-carbonitrile shifts the electrophilic centers to the C-4 and C-6 positions, leading to an entirely different substitution pattern that fails to produce the required target architecture [1].

Evidence DimensionRegioselectivity of SNAr amination
Target Compound DataDirects nucleophilic attack selectively to C-3/C-5 positions
Comparator Or BaselinePyridazine-3-carbonitrile (Directs to C-4/C-6 positions)
Quantified DifferenceComplete shift in substitution regiochemistry
ConditionsLate-stage functionalization with amine nucleophiles for NLRP3 inhibitor synthesis

Enables precise, predictable functionalization without the need for complex protecting group strategies, reducing steps and costs in API manufacturing.

High-Yield Performance in Aqueous Multicomponent Reactions

Chemical procurement teams prioritizing process efficiency and high-throughput library generation benefit from the kinetic favorability of the 4-carbonitrile motif. When used as a target scaffold in one-pot, three-component reactions (combining malononitrile, arylglyoxals, and hydrazine hydrate), the resulting 3-amino-5-arylpyridazine-4-carbonitriles are obtained in 78–86% isolated yields. This transformation occurs rapidly (30 minutes) at room temperature in a 1:1 water/ethanol mixture, precipitating directly from the reaction matrix. Attempting similar condensations to form unactivated pyridazines typically requires harsh reflux conditions, toxic organic solvents, and extensive chromatographic purification [1].

Evidence DimensionIsolated yield and reaction time
Target Compound Data78–86% yield in 30 minutes at 25 °C
Comparator Or BaselineTraditional unactivated pyridazine condensations (Requires reflux and prolonged heating)
Quantified Difference>75% yield achieved at room temperature without chromatography
ConditionsOne-pot aqueous ethanol (1:1) synthesis

Allows manufacturers to drastically reduce energy consumption, solvent toxicity, and purification bottlenecks during library synthesis.

Isoform Selectivity in Downstream Tricyclic Therapeutics

The choice of the diazine core is critical for the pharmacological profile of downstream active pharmaceutical ingredients (APIs). When the pyridazine-4-carbonitrile scaffold is utilized to synthesize indeno-fused tricyclic derivatives, the resulting compounds exhibit strict selectivity as Monoamine Oxidase B (MAO-B) inhibitors, with negligible activity against MAO-A. If a sourcing team substitutes the starting material with a pyrimidine-carbonitrile analog to generate the corresponding pyrimidine-fused isomers, the resulting compounds lose this strict selectivity and inhibit both MAO-A and MAO-B isoenzymes. This demonstrates that the specific 1,2-diazine arrangement of the pyridazine-4-carbonitrile lineage is non-interchangeable for achieving target-specific CNS therapeutic profiles [1].

Evidence DimensionEnzyme isoform selectivity (MAO-A vs MAO-B)
Target Compound DataStrict MAO-B selectivity (little to no MAO-A effect)
Comparator Or BaselinePyrimidine-carbonitrile-derived isomers (Dual MAO-A/MAO-B inhibition)
Quantified DifferenceComplete loss of isoform selectivity with pyrimidine substitution
ConditionsIn vitro monoamine oxidase inhibition assays

Ensures that downstream pharmaceutical derivatives maintain the required off-target safety profile, preventing costly late-stage clinical failures.

Synthesis of NLRP3 Inflammasome Inhibitors

Pyridazine-4-carbonitrile is a structurally essential precursor for synthesizing 3-amino-pyridazine-4-carbonitrile cores used in NLRP3 inflammasome modulators. Its unique regioselectivity allows for precise SNAr amination at the 3-position, which is critical for assembling the pharmacophore required to inhibit pro-inflammatory cytokine release (IL-1β and IL-18) [1].

Development of Isoform-Selective MAO-B Inhibitors

In CNS drug discovery, this compound serves as a critical building block for indeno[2,1-c]pyridazine-4-carbonitrile derivatives. The 1,2-diazine core ensures strict selectivity for the MAO-B isoform, making it the preferred starting material over pyrimidine analogs for developing treatments for neurodegenerative diseases without triggering MAO-A-related side effects [2].

High-Throughput Green Chemistry Library Generation

Due to its high reactivity and ability to precipitate directly from aqueous ethanol mixtures, the 4-carbonitrile motif is highly suited for one-pot, multicomponent reactions. Industrial laboratories utilize this compound to rapidly generate diverse 3-amino-5-arylpyridazine libraries in high yields (78–86%) at room temperature, eliminating the need for hazardous solvents and column chromatography[3].

XLogP3

-0.6

LogP

-0.63 (LogP)

Wikipedia

Pyridazine-4-carbonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types